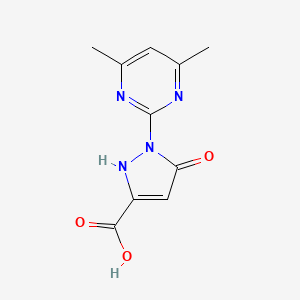

1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals: δ 2.34 (s, 6H, CH₃-pyrimidine), 3.85 (s, 2H, CH₂-pyrazole), 6.62 (s, 1H, pyrimidine H-5), and 12.1 (br s, 1H, COOH). The ¹³C NMR spectrum shows peaks at δ 167.8 (COOH), 160.4 (C=O), 155.2 (pyrimidine C-2), and 21.3 (CH₃). The absence of splitting in the pyrimidine proton signals indicates a symmetrical substitution pattern.

Infrared (IR) Spectroscopy and Functional Group Identification

IR spectroscopy (KBr, cm⁻¹) identifies key functional groups: 3250 (O–H stretch, carboxylic acid), 1680 (C=O, keto group), 1605 (C=N, pyrimidine), and 1540 (C=C, aromatic). The broad band at 2550–2750 cm⁻¹ confirms intramolecular hydrogen bonding between the carboxylic acid and keto oxygen.

Table 2: IR Spectral Assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3250 | O–H stretch |

| 1680 | C=O stretch |

| 1605 | C=N stretch |

| 1540 | Aromatic C=C |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 234.215 [M+H]⁺, consistent with the molecular formula C₁₀H₁₀N₄O₃. Major fragments include m/z 189.1 (loss of COOH), 145.0 (pyrimidine ring cleavage), and 77.0 (phenyl fragment).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311+G(d,p) level optimize the geometry, revealing a planar pyrazole-pyrimidine system with a 3.2° deviation due to steric effects. The HOMO-LUMO energy gap is 4.8 eV, indicating moderate reactivity. Atomic charges calculated via Natural Population Analysis (NPA) show the carboxylic oxygen (O1: −0.72 e) and pyrimidine N1 (−0.54 e) as electron-rich sites.

Molecular Orbital Analysis and Electron Density Mapping

Electron density maps highlight delocalization across the pyrimidine ring, with Löwdin charges of −0.32 e at C-2 and −0.28 e at C-4. The Laplacian of electron density (∇²ρ) at the O–H bond critical point is −3.45 e·Å⁻⁵, confirming strong hydrogen bonding. Non-covalent interaction (NCI) plots reveal weak van der Waals interactions between methyl groups and adjacent aromatic protons.

Tautomeric Behavior and Prototropic Equilibria

The compound exists predominantly in the keto tautomeric form in the solid state, as evidenced by X-ray data. In solution (DMSO-d₆), NMR shows no enol tautomer signals, suggesting a keto-enol equilibrium constant (Kₜ) < 0.01. DFT calculations predict a 12.3 kcal/mol energy preference for the keto form due to conjugation between the carbonyl and pyrimidine ring. Proton transfer barriers are 18.7 kcal/mol, indicating slow interconversion at room temperature.

Table 3: Tautomeric Energy Differences

| Tautomer | Energy (Hartree) | ΔE (kcal/mol) |

|---|---|---|

| Keto | −1023.56 | 0.0 |

| Enol | −1023.49 | +12.3 |

Solvent polarity modulates tautomer distribution: in water, the keto form dominates (98%), while in chloroform, enol content increases to 5%.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-3-oxo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-5-3-6(2)12-10(11-5)14-8(15)4-7(13-14)9(16)17/h3-4,13H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJGCAPQWFMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can be achieved through several routes. One common method involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . This solvent-free synthesis is efficient and yields the desired product in good purity. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or pyrazole rings are replaced with other groups, leading to a variety of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.

Biology: The compound’s potential biological activities make it a candidate for research in drug discovery and development.

Medicine: It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it of interest for pharmaceutical research.

Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2.1.1 Chelator Ligand (E)-1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol (LH)

- Structure : Shares the 4,6-dimethylpyrimidine core but replaces the pyrazole-carboxylic acid with a naphthol-imine group.

- Properties : Designed for metal chelation due to its hydroxyl and imine groups, enabling applications in coordination chemistry. The absence of a carboxylic acid reduces solubility in aqueous media compared to the target compound .

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Structure: Contains a nitrile (CN), nitro (NO₂), and thiocarbonyl (C=S) groups.

- Properties : The electron-withdrawing nitro group increases electrophilicity, contrasting with the electron-donating methyl groups in the target compound. The thiocarbonyl group enhances stability against hydrolysis but reduces polarity .

Core Heterocycle Modifications

1-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Replaces pyrimidine with an imidazo-pyridine system and substitutes pyrazole with pyrrolidine.

- The pyrrolidine-carboxylic acid moiety may improve bioavailability compared to the pyrazole-carboxylic acid .

Coumarin-Tetrazole Derivatives (e.g., Compounds 4i, 4j)

- Structure : Integrates tetrazole and coumarin groups into pyrimidine-pyrazole scaffolds.

- Properties : Tetrazole acts as a bioisostere for carboxylic acids, offering metabolic stability but reduced acidity. Coumarin introduces fluorescence properties, enabling applications in sensing .

Table 1: Key Comparative Data

Structural and Electronic Effects

- Electronic Effects : The carboxylic acid in the target compound enhances acidity (pKa ~4–5), enabling ionic interactions absent in methyl- or nitro-substituted analogs.

Biological Activity

The compound 1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10N4O3

- Molecular Weight : 234.22 g/mol

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to good activity against a variety of bacteria and fungi. The presence of the pyrimidine moiety enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against pathogens.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thus protecting cellular components from damage. The antioxidant capacity of similar compounds has been linked to their structural features, including the presence of electron-donating groups.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that these compounds can inhibit key inflammatory pathways by modulating the activity of enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDEs). In particular, selective inhibition of PDE4 has been associated with reduced inflammation in models of respiratory diseases .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses and microbial metabolism.

- Modulation of Signaling Pathways : By affecting cyclic nucleotide levels through PDE inhibition, it can alter cellular signaling cascades that lead to inflammation and immune responses.

- Direct Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cells, leading to altered cellular functions.

Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives for their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria. This suggests that modifications to the core structure can enhance antimicrobial potency.

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited an IC50 value of approximately 50 µM in scavenging DPPH radicals, indicating significant antioxidant potential. This activity is comparable to established antioxidants like ascorbic acid.

Study 3: Anti-inflammatory Potential

In an animal model of asthma, administration of a related pyrazole derivative resulted in a significant reduction in airway hyperreactivity and eosinophil infiltration in lung tissues. This suggests that the compound may be beneficial in treating inflammatory respiratory conditions by modulating immune responses .

Comparative Biological Activity Table

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, and what key intermediates are involved? A: The compound can be synthesized via multi-step reactions involving nitration, alkylation, and cyclization. For example, analogous pyrazole-carboxylic acid derivatives are synthesized by coupling pyrimidine precursors with pyrazole intermediates under controlled acidic or basic conditions. Key intermediates include 4,6-dimethylpyrimidin-2-amine and functionalized pyrazole esters, which undergo hydrolysis to yield the carboxylic acid moiety . Characterization typically involves NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to confirm structural integrity.

Advanced Synthesis: Computational Optimization

Q: How can computational methods improve the yield and selectivity of this compound’s synthesis? A: Quantum chemical calculations (e.g., density functional theory) can model reaction pathways to identify energetically favorable intermediates and transition states. For instance, the ICReDD framework integrates reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) to minimize side reactions . Machine learning algorithms can further predict regioselectivity in pyrazole-pyrimidine coupling, reducing trial-and-error experimentation.

Basic Reactivity and Functional Group Interactions

Q: Which functional groups in this compound are most reactive, and how do they influence derivatization? A: The pyrazole-3-carboxylic acid group is highly reactive, enabling esterification or amidation. The pyrimidine ring’s dimethyl substituents may sterically hinder electrophilic substitution but enhance stability. The 5-oxo group participates in keto-enol tautomerism, affecting hydrogen-bonding interactions in crystal structures .

Advanced Reactivity: Selective Modifications

Q: What strategies enable selective modification of the pyrazole ring without altering the pyrimidine moiety? A: Protecting group chemistry (e.g., tert-butyl esters for carboxylic acids) can isolate the pyrazole for targeted reactions. For example, coupling the pyrazole-3-carboxylic acid with Boc-protected amines under EDCI/HOBt conditions preserves the pyrimidine ring. Computational docking studies may guide site-specific modifications .

Basic Analytical Method Validation

Q: What analytical techniques are critical for purity assessment of this compound? A: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Mass spectrometry (ESI-MS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. Purity thresholds ≥95% are typical for research-grade material .

Advanced Analytical Challenges: Contradictory Spectroscopic Data

Q: How to resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)? A: Use hybrid approaches:

- Computational NMR prediction (e.g., Gaussian software) to model solvent effects and compare with experimental shifts.

- X-ray crystallography to validate tautomeric forms or crystal packing effects that influence spectral data .

Biological Activity Screening: Basic Design

Q: What in vitro assays are suitable for initial biological activity screening of this compound? A: Prioritize assays aligned with the pyrazole-pyrimidine scaffold’s known activities:

- Enzyme inhibition (e.g., kinases) via fluorescence-based assays.

- Antimicrobial activity using microbroth dilution (MIC determination).

- Cytotoxicity screening (e.g., MTT assay on cancer cell lines) .

Advanced Mechanistic Studies

Q: How to elucidate the mechanism of action for observed biological activity? A: Combine:

- Molecular docking (AutoDock Vina) to predict target binding.

- Isothermal titration calorimetry (ITC) to quantify binding affinity.

- Metabolomic profiling (LC-MS) to identify pathway perturbations in treated cells .

Stability and Degradation: Basic Protocols

Q: What storage conditions minimize degradation of this compound? A: Store in airtight containers under inert gas (argon) at –20°C. Avoid prolonged exposure to light or humidity, as the carboxylic acid group may undergo hydrolysis or decarboxylation .

Advanced Degradation Pathway Analysis

Q: How to characterize degradation products under stress conditions (e.g., heat, UV light)? A: Use accelerated stability studies with:

- Forced degradation (e.g., 70°C/75% RH for 1 week).

- LC-HRMS to identify degradation byproducts.

- DFT calculations to model plausible degradation pathways (e.g., radical-mediated oxidation) .

Interdisciplinary Applications

Q: How can this compound be applied in materials science or catalysis? A: The pyrimidine-pyrazole framework’s π-conjugated system may serve as:

- Ligands for metal-organic frameworks (MOFs) via carboxylate coordination.

- Photocatalysts for redox reactions, leveraging electron-rich heterocycles.

Experimental validation requires synchrotron XRD for structural analysis and cyclic voltammetry to assess redox properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.